molecular formula C9H7FN2O2 B13698606 5-Fluoro-6-methoxyquinazolin-4(3H)-one

5-Fluoro-6-methoxyquinazolin-4(3H)-one

Cat. No.: B13698606
M. Wt: 194.16 g/mol
InChI Key: DPNSNVUJOUVZJV-UHFFFAOYSA-N
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Description

5-Fluoro-6-methoxyquinazolin-4(3H)-one is a heterocyclic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-6-methoxyquinazolin-4(3H)-one typically involves the following steps:

    Starting Materials: The synthesis begins with appropriate substituted anilines and carboxylic acids.

    Cyclization: The key step involves cyclization to form the quinazolinone core. This can be achieved using reagents like polyphosphoric acid or phosphorus oxychloride.

    Fluorination and Methoxylation: Introduction of the fluoro and methoxy groups can be done using specific reagents like fluorinating agents (e.g., Selectfluor) and methoxylating agents (e.g., dimethyl sulfate).

Industrial Production Methods

Industrial production methods may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-6-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

    Oxidation: Formation of quinazolinone derivatives with higher oxidation states.

    Reduction: Formation of reduced quinazolinone derivatives.

    Substitution: Formation of halogenated quinazolinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-6-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or DNA.

    Pathways Involved: Inhibition of enzyme activity, interference with DNA replication, or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    6-Methoxyquinazolin-4(3H)-one: Lacks the fluoro group.

    5-Fluoroquinazolin-4(3H)-one: Lacks the methoxy group.

    Quinazolin-4(3H)-one: Lacks both fluoro and methoxy groups.

Uniqueness

5-Fluoro-6-methoxyquinazolin-4(3H)-one is unique due to the presence of both fluoro and methoxy groups, which may enhance its biological activity and specificity compared to its analogs.

Properties

Molecular Formula

C9H7FN2O2

Molecular Weight

194.16 g/mol

IUPAC Name

5-fluoro-6-methoxy-3H-quinazolin-4-one

InChI

InChI=1S/C9H7FN2O2/c1-14-6-3-2-5-7(8(6)10)9(13)12-4-11-5/h2-4H,1H3,(H,11,12,13)

InChI Key

DPNSNVUJOUVZJV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)N=CNC2=O)F

Origin of Product

United States

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